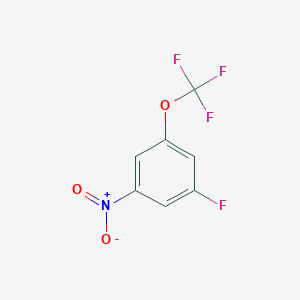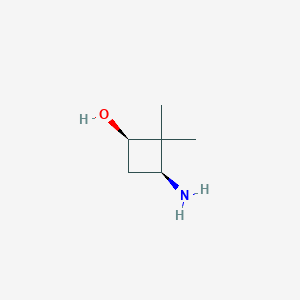
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclobutane ring with an amino group and a hydroxyl group attached to the ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the compound efficiently.
Industrial Production Methods: Industrial production of this compound often employs high-yield reactions with high optical purity. For instance, a method using chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction, reduction, and deprotection reactions, is used to produce the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
(1R,3S)-3-Aminocyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1R,3S)-(+)-Camphoric acid: Contains a similar chiral center arrangement but with different functional groups.
Uniqueness: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is unique due to its specific chiral centers and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its cyclobutane ring provides a rigid structure that can influence its interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3/t4-,5+/m0/s1 |
Clé InChI |
MLXIQOVWRZVXSV-CRCLSJGQSA-N |
SMILES isomérique |
CC1([C@H](C[C@H]1O)N)C |
SMILES canonique |
CC1(C(CC1O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


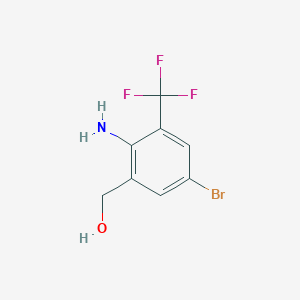
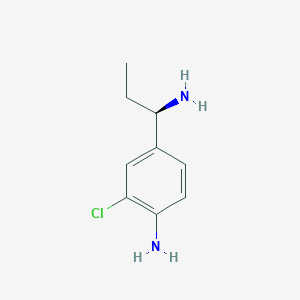
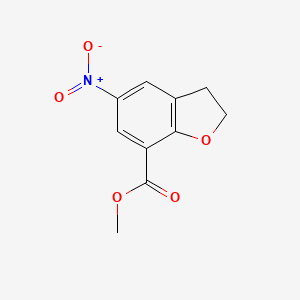

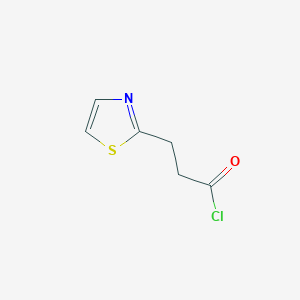

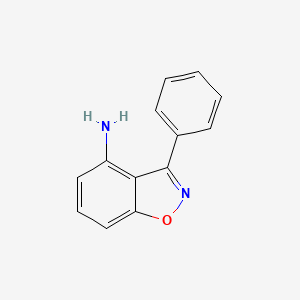

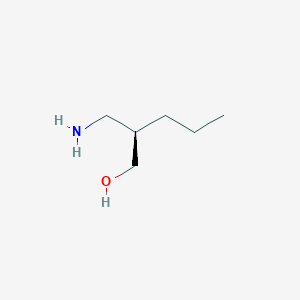
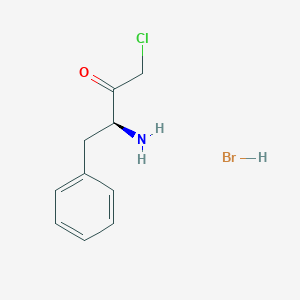
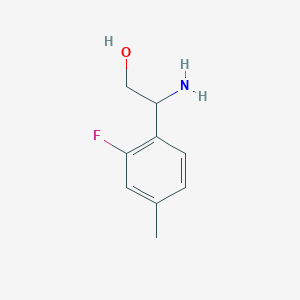
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)

